molecular formula C11H12ClNO B038753 1-(4-Chlorophenyl)piperidin-4-one CAS No. 113759-96-9

1-(4-Chlorophenyl)piperidin-4-one

Cat. No.: B038753
CAS No.: 113759-96-9
M. Wt: 209.67 g/mol
InChI Key: SUPUBCWGOUYLIG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)piperidin-4-one can be synthesized through several methods. One common route involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of 4-chlorobenzaldehyde and piperidine under acidic conditions to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-chlorobenzoyl piperidine.

    Reduction: Formation of 4-chlorophenyl piperidine alcohol.

    Substitution: Formation of 4-substituted piperidin-4-one derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(4-Chlorophenyl)piperidin-4-one can be compared with other similar compounds, such as:

  • 1-(2-Methylphenyl)piperidin-4-one
  • 1-(3-Methylphenyl)piperidin-4-one
  • 1-(4-Chloro-3-nitrophenyl)piperidine

Uniqueness: The presence of the chlorine atom in the 4-position of the phenyl ring imparts unique chemical and biological properties to this compound. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other piperidin-4-one derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPUBCWGOUYLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557490
Record name 1-(4-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113759-96-9
Record name 1-(4-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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